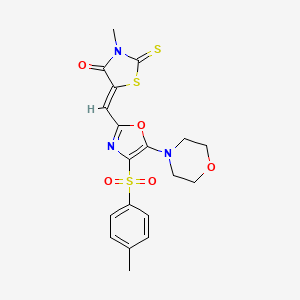
(Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3O5S3 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Synthesis
The compound features a thiazolidinone core with a morpholino group and a tosyl oxazole moiety, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazolidinone framework followed by the introduction of substituents like the morpholino and tosyl groups.
Antimicrobial Properties
Recent studies have indicated that thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Concentration (IC50) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 15 µg/mL |
Anticancer Activity
Thiazolidinone derivatives have also been studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Apoptotic Induction in Cancer Cells
A study investigating the effects of a related thiazolidinone on human leukemia cells demonstrated:
- Cell Line : HL-60 (human promyelocytic leukemia)
- Treatment Duration : 24 hours
- Observed Effects :
- Increase in caspase-3 activity
- Decrease in mitochondrial membrane potential
- Induction of cell cycle arrest at the G0/G1 phase
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Thiazolidinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their use in treating inflammatory diseases.
The biological activity of This compound is likely attributed to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that lead to apoptosis or immune responses.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can trigger cell death in cancer cells.
特性
IUPAC Name |
(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-12-3-5-13(6-4-12)30(24,25)16-18(22-7-9-26-10-8-22)27-15(20-16)11-14-17(23)21(2)19(28)29-14/h3-6,11H,7-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNXEIQERNLJQA-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C=C3C(=O)N(C(=S)S3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)/C=C\3/C(=O)N(C(=S)S3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














